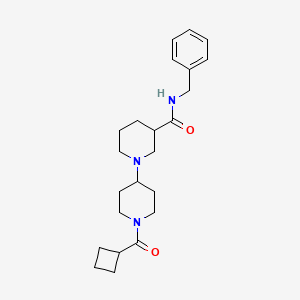
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide, also known as DOF, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOF belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the study of ion channels, particularly in the voltage-gated potassium channels. This compound has been shown to selectively inhibit these channels, making it a valuable tool for studying their function and potential therapeutic targets. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide's mechanism of action involves the inhibition of voltage-gated potassium channels. This inhibition leads to a decrease in potassium efflux, resulting in membrane depolarization and an increase in intracellular calcium levels. These effects ultimately lead to the inhibition of cell proliferation and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its effects on ion channels and cancer cells, this compound has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide's selective inhibition of voltage-gated potassium channels makes it a valuable tool for studying their function and potential therapeutic targets. However, this compound's effects on other ion channels and its potential toxicity at high concentrations should be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide. One area of interest is in the development of this compound derivatives with improved selectivity and potency. Another area of interest is in the study of this compound's effects on other ion channels and its potential therapeutic applications in diseases beyond cancer and inflammation. Additionally, the development of this compound-based therapies for cancer and inflammatory diseases is an area of ongoing research.
Métodos De Síntesis
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with 2-bromo-3-hydroxytetrahydrofuran, followed by reduction and further reactions to yield the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)10-5-3-9(4-6-10)12(16)14-11-7-8-18-13(11)17/h3-6,11H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSONOXYCUGQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)

![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6117137.png)
![2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6117141.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine](/img/structure/B6117147.png)
![{3-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117154.png)
